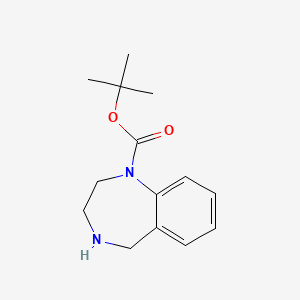
3-(Aminomethyl)-3-ethyl-1lambda6-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-3-ethyl-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a thiolane ring, an aminomethyl group, and an ethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-ethyl-1lambda6-thiolane-1,1-dione can be achieved through several synthetic routes. One common method involves the reaction of a thiolane derivative with an aminomethylating agent under controlled conditions. The reaction typically requires a catalyst and may involve steps such as heating and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the reaction and subsequent purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-3-ethyl-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiolane derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various aminomethyl-substituted derivatives .
Applications De Recherche Scientifique
3-(Aminomethyl)-3-ethyl-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-3-ethyl-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The aminomethyl group can form bonds with various biomolecules, influencing their function and activity. The thiolane ring may also play a role in the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Aminomethyl)-3-ethyl-1lambda6-thiolane-1,1-dione include:
- 3-(Aminomethyl)pyridine
- 3-(Aminomethyl)benzeneboronic acid
- 3-(Aminomethyl)-5-methylhexanoic acid .
Uniqueness
What sets this compound apart is its unique combination of a thiolane ring with an aminomethyl and ethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H15NO2S |
|---|---|
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
(3-ethyl-1,1-dioxothiolan-3-yl)methanamine |
InChI |
InChI=1S/C7H15NO2S/c1-2-7(5-8)3-4-11(9,10)6-7/h2-6,8H2,1H3 |
Clé InChI |
ZKMVLBQIOZOAFJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCS(=O)(=O)C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


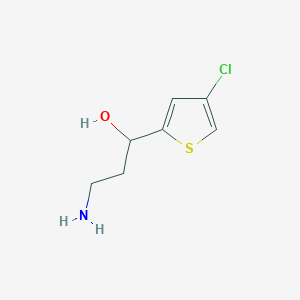
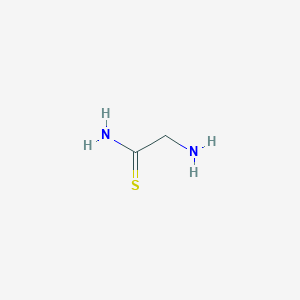
![3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-2,2-difluoropropan-1-amine](/img/structure/B13161854.png)
![1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13161862.png)
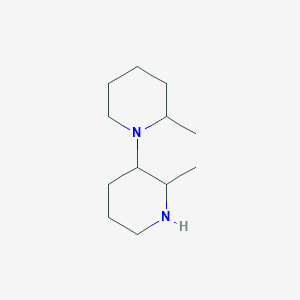


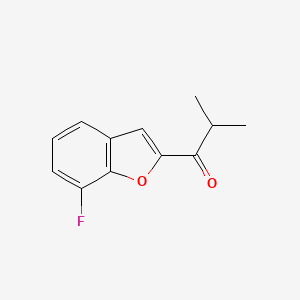
![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13161894.png)
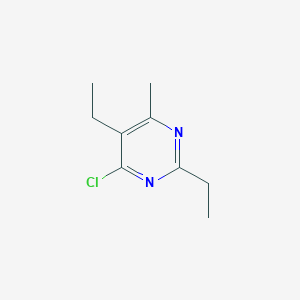
![N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13161908.png)


